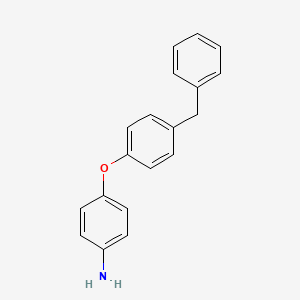

4-(4-Benzylphenoxy)aniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, compounds where an amino group is directly attached to an aromatic ring, form a cornerstone of modern organic chemistry. sundarbanmahavidyalaya.in They are integral to the synthesis of a vast array of materials, including polymers, dyes, and pharmaceuticals. sundarbanmahavidyalaya.in The reactivity of aromatic amines is heavily influenced by the substituents on the aromatic ring, which can alter the electron density of the amine group and the ring itself. savemyexams.com 4-(4-Benzylphenoxy)aniline fits within this class as a primary aromatic amine, with its chemical behavior dictated by the interplay between the amino group and the bulky, electron-donating benzylphenoxy substituent. smolecule.com

Significance of Phenoxy and Benzyl (B1604629) Moieties in Organic Frameworks

The presence of both phenoxy and benzyl groups within the same molecule imparts a distinct set of properties. The phenoxy group, an ether linkage to a phenyl ring, introduces a degree of conformational flexibility and can participate in various non-covalent interactions. The benzyl group, a phenyl group attached to a methylene (B1212753) (-CH2-) bridge, provides steric bulk and can also engage in pi-stacking interactions. curlyarrows.com The combination of these two moieties in the this compound backbone creates a large, relatively non-polar structure with potential for diverse chemical transformations and applications.

Overview of Research Areas Pertaining to the Compound

Research involving this compound and its derivatives spans several areas. A primary focus is its use as a building block in the synthesis of more complex molecules. For instance, it serves as a precursor in the development of compounds with potential applications in materials science and medicinal chemistry. smolecule.com Investigations into its reactivity explore how the bulky substituent influences the outcomes of typical aromatic amine reactions, such as electrophilic substitution and N-functionalization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-17-8-12-19(13-9-17)21-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYREXEPNQPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Benzylphenoxy Aniline

Established Synthetic Pathways

Traditional methods for synthesizing 4-(4-benzylphenoxy)aniline rely on a sequential construction of the molecule, involving the preparation of key precursors, followed by their coupling and final functional group transformation.

Precursor Synthesis and Functionalization

The primary precursors for the synthesis of this compound are 4-benzylphenol (B16752) and a suitably functionalized nitrobenzene (B124822) derivative, typically 4-fluoronitrobenzene.

4-Benzylphenol: This precursor provides the benzylphenoxy portion of the target molecule. It is a commercially available white solid. chemicalbook.comchemdad.comsigmaaldrich.com Alternatively, it can be synthesized through methods like the polyphosphoric acid-catalyzed rearrangement of benzyl (B1604629) aryl ethers. sioc-journal.cn

4-Fluoronitrobenzene: This compound serves as the precursor to the aniline (B41778) moiety. The nitro group is a key functional group that is later reduced to form the amine. 4-Fluoronitrobenzene can be prepared from 4-nitrochlorobenzene via the Halex process, which involves a halogen exchange reaction with potassium fluoride. wikipedia.orgprepchem.comgoogle.com The electron-withdrawing nature of the nitro group facilitates the nucleophilic aromatic substitution of the fluoride. wikipedia.org

Coupling Reactions in the Construction of the Aryl Ether Linkage

A crucial step in the synthesis is the formation of the diaryl ether linkage. The Ullmann condensation is a classic and widely used method for this transformation. acs.orgwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of 4-benzylphenol with 4-fluoronitrobenzene.

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (125-220 °C) and stoichiometric amounts of a copper catalyst. acs.org However, modern modifications have led to the development of more efficient catalytic systems. For instance, the use of a catalytic amount of a copper complex with cesium carbonate as the base allows the reaction to proceed in less polar solvents like toluene (B28343) at lower temperatures. acs.org The intermediate formed in this step is 4-benzyl-4'-nitrodiphenyl ether.

| Reactants | Catalyst/Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| 4-Benzylphenol, 4-Fluoronitrobenzene | Cu (stoichiometric) | Pyridine, DMF | 125-220 °C | Traditional method, harsh conditions | acs.org |

| Aryl bromides/iodides, Phenols | Cu complex (catalytic), Cs2CO3 | Toluene | Lower temperatures | More general and milder conditions | acs.org |

Formation of the Aniline Moiety

The final step in the established pathway is the reduction of the nitro group in 4-benzyl-4'-nitrodiphenyl ether to form the aniline moiety of this compound. This is a common and well-understood transformation in organic synthesis.

A variety of reducing agents can be employed for this purpose. A classic and effective method is the use of zinc metal and ammonium (B1175870) chloride in water. rsc.orgresearchgate.net This method is chemoselective for the nitro group, leaving other functional groups like esters and halides unaffected. rsc.org Other systems, such as iron-based reagents, have also been reported to be effective for the reduction of nitroarenes to anilines. organic-chemistry.orgtandfonline.com For example, a system of ferric chloride and zinc in a dimethylformamide-water mixture can achieve this reduction under neutral and rapid conditions. tandfonline.com The hydrogenation of 4-fluoronitrobenzene to 4-fluoroaniline (B128567) is another relevant example of this type of reduction. wikipedia.org

Advanced Synthetic Approaches

More recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of diaryl ethers and anilines, which can be applied to the production of this compound.

Catalytic Strategies for Efficient Bond Formation

Modern catalytic systems offer significant advantages over traditional methods, including milder reaction conditions, lower catalyst loadings, and broader substrate scope.

For C-O Bond Formation: Palladium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the synthesis of diaryl ethers. organic-chemistry.org These catalysts can efficiently couple aryl chlorides with phenols at lower temperatures and with low catalyst loadings. organic-chemistry.org Another innovative approach involves the use of magnetically recoverable iron oxide (Fe3O4) nanoparticles as a catalyst for the C-O cross-coupling of aryl bromides with phenols under solvent-free and ligand-free conditions. ciac.jl.cn This method offers the advantage of easy catalyst separation and recycling. ciac.jl.cn

For C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can be used to directly couple an aryl halide with an amine. While not directly forming the aniline from a nitro group, it represents an alternative strategy where a protected aniline or an ammonia (B1221849) equivalent could be coupled with a suitable aryl halide or triflate. wikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. researchgate.net

| Reaction Type | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| C-O Coupling | Pd(OAc)2 / N-Heterocyclic Carbene | Milder conditions, low catalyst loading | organic-chemistry.org |

| C-O Coupling | Magnetically recoverable Fe3O4 nanoparticles | Solvent-free, ligand-free, recyclable catalyst | ciac.jl.cn |

| C-N Coupling | Pd-based catalysts (Buchwald-Hartwig) | High efficiency for C-N bond formation | wikipedia.orgorganic-chemistry.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that are more environmentally benign. royalsocietypublishing.org These principles can be applied to the synthesis of this compound to improve its sustainability.

For the reduction of the nitro group, several greener alternatives to traditional methods exist. The use of zinc dust in water with ammonium chloride is considered a greener approach as it avoids the use of organic solvents. rsc.orgresearchgate.net Another green method for nitroarene reduction utilizes cobalt-based nanocatalysts for transfer hydrogenation with formic acid as the hydrogen source, offering high chemoselectivity. rsc.org

In the context of forming the aniline precursor, traditional acetylation of aniline often uses acetic anhydride, which is not atom-economical. imist.ma Greener approaches utilize zinc dust and acetic acid or magnesium sulfate (B86663) and glacial acetic acid, avoiding the use of more hazardous reagents. sci-hub.stijtsrd.comijirset.com

Chemo- and Regioselectivity Considerations

The synthesis of this compound, a molecule with distinct functional groups, necessitates precise control over chemical and positional selectivity to ensure the desired connectivity. The main challenge lies in forming the diaryl ether bond between the correct positions of the two aromatic rings while preserving the integrity of the aniline's primary amino group. The two most prevalent methods for this synthesis are the Ullmann condensation and the Buchwald-Hartwig reaction, each with its own set of selectivity challenges. wikipedia.orgwikipedia.org

Ullmann Condensation Route: A primary pathway involves the copper-catalyzed Ullmann condensation, typically by coupling 4-benzylphenol with a 4-haloaniline, such as 4-iodoaniline (B139537) or 4-bromoaniline. wikipedia.org

Regioselectivity: The regioselectivity, or the specific placement of the substituents, is inherently controlled by the choice of starting materials. Using 4-substituted precursors ensures the formation of the desired 1,4-disubstituted product isomer.

Chemoselectivity: The main challenge is chemoselectivity. The reaction conditions must favor the formation of the C-O (ether) bond between the phenolic hydroxyl group and the aryl halide. The aniline's amino group (-NH₂) is also nucleophilic and could potentially compete in N-arylation side reactions. However, Ullmann conditions for ether synthesis are typically optimized to favor the reaction of the phenoxide (formed in situ by a base) with the aryl halide. wikipedia.orgorganic-chemistry.org The choice of a suitable copper catalyst and ligand system is paramount to direct the reaction exclusively toward the desired diaryl ether product. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination Route: An alternative strategy is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This can be approached in two ways:

Reacting a 4-(4-benzylphenoxy)aryl halide with an ammonia equivalent.

A C-O cross-coupling reaction between 4-aminophenol (B1666318) and a 4-benzylaryl halide.

In either approach, the catalyst system, particularly the phosphine ligand, plays a crucial role in determining the outcome. wikipedia.orgbeilstein-journals.org

Regioselectivity: As with the Ullmann reaction, regioselectivity is dictated by the substitution pattern of the initial reactants.

Chemoselectivity: The palladium catalyst and ligand combination must be chosen carefully to prevent side reactions. For instance, in the C-O coupling of 4-aminophenol, the catalyst must selectively activate the C-X bond of the aryl halide and promote coupling with the phenolic -OH group over the -NH₂ group. Modern, sterically hindered phosphine ligands like X-Phos have been developed to provide high selectivity and efficiency in such transformations, even with functionalized substrates like anilines. beilstein-journals.org

Reaction Condition Optimization for High Yields and Purity

Achieving optimal yields and high purity for this compound requires a systematic optimization of various reaction parameters. The process involves screening different catalysts, ligands, bases, solvents, and temperatures to find the ideal conditions that maximize product formation while minimizing side reactions and impurities. nih.gov

A common approach is to perform a series of experiments, modifying one variable at a time or using a design of experiments (DoE) methodology to efficiently map the reaction landscape. nih.gov Below is an illustrative data table for the optimization of a copper-catalyzed Ullmann condensation for the synthesis of this compound from 4-benzylphenol and 4-iodoaniline.

Table 1: Optimization of Ullmann Coupling for this compound Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ | DMF | 140 | 35 |

| 2 | Cu₂O (5) | None | K₂CO₃ | DMF | 140 | 31 |

| 3 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 78 |

| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 91 |

| 5 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | NMP | 120 | 88 |

| 6 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 120 | 85 |

| 7 | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 110 | 82 |

Detailed Research Findings:

Catalyst and Ligand Screening: Initial experiments often show that the reaction proceeds poorly without a suitable ligand (Table 1, Entry 1). The introduction of a chelating ligand, such as 1,10-phenanthroline, dramatically improves the reaction efficiency by stabilizing the copper catalyst and facilitating the reductive elimination step (Table 1, Entry 3). wikipedia.orgnih.gov While various copper sources like Cu₂O can be used, CuI is frequently preferred for its reliability. organic-chemistry.org

Influence of the Base: The choice of base is critical for deprotonating the phenol to form the active nucleophile. While common bases like potassium carbonate (K₂CO₃) are effective, stronger or more soluble bases like cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction and lead to higher yields (Table 1, Entry 4 vs. 3). researchgate.net

Solvent Effects: High-boiling, polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO) are typically used in Ullmann reactions to ensure the solubility of the reactants and to allow for the necessary high temperatures. wikipedia.org In the example, DMF provided a slightly better yield than NMP under otherwise identical conditions (Table 1, Entry 4 vs. 5).

Temperature and Concentration: Traditional Ullmann reactions often require temperatures in excess of 150-200°C. wikipedia.org However, modern ligand-accelerated protocols can proceed at lower temperatures (110-120°C), which helps to minimize thermal decomposition and the formation of impurities. organic-chemistry.org Optimizing the catalyst loading is also a key step; reducing the amount of catalyst can lower costs without significantly compromising the yield if the other conditions are optimal (Table 1, Entry 6). nih.gov

Following the reaction, purification is essential to obtain the product with high purity. Techniques such as column chromatography or recrystallization are employed to remove unreacted starting materials, the catalyst, and any byproducts. orgsyn.org

Advanced Spectroscopic and Structural Characterization of 4 4 Benzylphenoxy Aniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations of 4-(4-Benzylphenoxy)aniline, allowing for the identification of its characteristic functional groups.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its structural components.

Key vibrational frequencies and their assignments are detailed below:

N-H Stretching: Primary aromatic amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com For this compound, these bands are expected, confirming the presence of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl (B1604629) group's methylene (B1212753) (-CH₂) bridge appears just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-O-C Stretching: The asymmetric stretching of the ether linkage (Ar-O-Ar) is a prominent feature, usually appearing in the 1270-1230 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group results in a band in the 1650-1580 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Bending: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

Out-of-Plane (OOP) Bending: The substitution patterns on the benzene (B151609) rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ range due to C-H out-of-plane bending.

Interactive Data Table: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3100-3000 | Aromatic C-H Stretch | Aromatic Rings |

| ~2925 | Aliphatic C-H Stretch | Methylene (-CH₂) |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1590, 1500, 1450 | C=C Ring Stretch | Aromatic Rings |

| ~1240 | Asymmetric C-O-C Stretch | Aryl Ether (-O-) |

| ~1280 | Aromatic C-N Stretch | Aryl Amine |

Note: The exact peak positions can vary slightly based on the sample preparation and measurement conditions.

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. msu.edu While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. msu.edu

For this compound, Raman spectroscopy would be expected to provide strong signals for:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene rings, which involve the uniform expansion and contraction of the rings, are typically strong in Raman spectra.

C-C Backbone Stretching: The stretching vibrations of the carbon skeleton, including the bonds within the benzyl and phenoxy groups, contribute to the Raman spectrum.

Symmetric vibrations generally produce stronger Raman signals, whereas asymmetric vibrations are often more prominent in IR spectra. msu.edu The combination of both techniques provides a more complete picture of the vibrational modes of the molecule. hopto.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. weebly.com

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton.

The expected chemical shifts for the protons in this compound are as follows:

Aromatic Protons (Ar-H): The protons on the two phenyl rings and the aniline (B41778) ring will appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The specific chemical shifts and splitting patterns are influenced by the positions of the substituents (amine, ether, and benzyl groups). For instance, protons ortho and para to the electron-donating amine group are expected to be shifted to a lower ppm (upfield) compared to those on the other rings.

Methylene Protons (-CH₂-): The two protons of the benzyl group's methylene bridge are expected to produce a singlet peak, typically around δ 5.0 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet. Its chemical shift can vary significantly (typically between δ 3.5 and 4.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | ~6.6 - 7.4 | Multiplet |

| Methylene Protons | ~5.0 | Singlet |

| Amine Protons | ~3.5 - 4.5 | Broad Singlet |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent used (e.g., CDCl₃, DMSO-d₆).

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The expected chemical shift ranges for the carbons are:

Aromatic Carbons: The carbons of the three aromatic rings will resonate in the range of δ 110-160 ppm. wisc.edu The carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms will be shifted further downfield due to the electronegativity of these atoms. For example, the carbon attached to the amine group in aniline appears around δ 117.68 ppm in chloroform-d. mdpi.com

Methylene Carbon (-CH₂-): The carbon of the methylene bridge in the benzyl group will appear in the aliphatic region, typically around δ 40-50 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~150 - 160 |

| Aromatic C-N | ~140 - 150 |

| Unsubstituted Aromatic C | ~115 - 130 |

| Aromatic C-C (ipso) | ~130 - 140 |

| Methylene Carbon | ~40 - 50 |

Note: The precise chemical shifts are dependent on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. numberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to trace the connectivity of protons within each aromatic ring system. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.comipb.pt It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. numberanalytics.comipb.pt It is crucial for establishing the connectivity between the different structural units of this compound, for example, by showing the correlation between the methylene protons and the carbons of the two adjacent phenyl rings, and confirming the ether linkage.

By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) provides the precision required to confirm its molecular formula.

The elemental composition of this compound is C₁₉H₁₇NO. HRMS can verify this by measuring the compound's exact mass, which is calculated to be 275.131014 atomic mass units. This high level of accuracy allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO | PubChem nih.gov |

| Exact Mass | 275.131014 u | PubChem nih.gov |

| Molecular Weight | 275.3 g/mol | PubChem nih.gov |

A data table showing the molecular formula and mass of this compound.

Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. While a specific experimental mass spectrum for this compound is not detailed in the reviewed literature, a fragmentation pattern can be predicted based on its chemical structure, which includes a benzyl group, a diphenyl ether linkage, and an aniline moiety.

Key predicted fragmentation pathways include:

Formation of the Tropylium Ion: A prominent peak at a mass-to-charge ratio (m/z) of 91 is expected, corresponding to the [C₇H₇]⁺ ion. This stable cation is formed by the cleavage of the benzylic C-C bond and subsequent rearrangement of the benzyl cation.

Ether Bond Cleavage: The diaryl ether bond can cleave, leading to fragments corresponding to the benzylphenoxy or aminophenyl sections of the molecule.

Aniline Fragmentation: The aniline portion of the molecule can undergo characteristic fragmentation, such as the loss of a hydrogen radical to form an [M-H]⁺ ion or the elimination of neutral molecules like hydrogen cyanide (HCN). researchgate.net

| Predicted Fragment Ion (m/z) | Possible Structure / Origin |

| 275 | Molecular Ion [M]⁺ |

| 184 | [M - C₇H₇]⁺; Loss of the benzyl group |

| 93 | [C₆H₇N]⁺; Aniline radical cation |

| 91 | [C₇H₇]⁺; Tropylium ion |

| 77 | [C₆H₅]⁺; Phenyl cation |

A data table showing predicted major fragment ions for this compound in mass spectrometry.

X-ray Diffraction Studies for Solid-State Structure Determination

For this compound, the presence of the amine (-NH₂) group provides a hydrogen bond donor, while the aromatic rings and the ether oxygen can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the solid-state packing of the compound.

A review of publicly available crystallographic resources, including the Crystallography Open Database, indicates that a single-crystal X-ray structure for this compound has not been reported. crystallography.netugr.es Therefore, experimental data on its solid-state conformation, bond parameters, and crystal packing are not available at this time. Such a study would be highly valuable for a complete structural understanding of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

The primary chromophores are the two benzene rings. The aniline amine group (-NH₂) and the ether oxygen act as powerful auxochromes due to their non-bonding electron pairs (n-electrons), which can interact with the π-electron systems of the aromatic rings.

The expected electronic transitions are of two main types:

π→π* Transitions: These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings. The spectrum of benzene shows a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. In aniline, these bands are red-shifted (bathochromic shift) to approximately 230 nm and 280 nm due to the electron-donating effect of the amino group. masterorganicchemistry.com

n→π* Transitions: These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* anti-bonding orbital of the aromatic ring. These transitions often appear as shoulders on the main π→π* absorption bands. masterorganicchemistry.comuni-muenchen.de

In this compound, the extended π-system across the diphenyl ether structure, combined with the influence of the benzyl group and the aniline moiety, is expected to result in a complex spectrum with absorption maxima shifted to longer wavelengths compared to either benzene or aniline alone.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π→π | π (aromatic) → π (aromatic) | 230 - 300 nm | High |

| n→π | n (Nitrogen/Oxygen) → π (aromatic) | > 280 nm | Low to Medium |

A data table summarizing the expected electronic transitions for this compound.

Theoretical and Computational Chemistry of 4 4 Benzylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-benzylphenoxy)aniline, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's inherent stability. While specific computational studies on this compound are not extensively available in the public literature, the following sections describe the standard and powerful techniques used for such analysis.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.net It is a workhorse of modern computational chemistry for predicting molecular geometries. mdpi.com By optimizing the geometry of this compound, DFT can determine the most stable three-dimensional arrangement of its atoms. This involves calculating key structural parameters.

Although specific DFT-calculated data for this compound is not readily found in published literature, a typical output would include the following parameters, illustrated here with hypothetical values for clarity.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

| Parameter | Atoms Involved | Value |

| Bond Length | C-N (aniline) | 1.40 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-C (benzyl) | 1.51 Å |

| Bond Angle | C-N-H | 113° |

| Bond Angle | C-O-C | 118° |

| Dihedral Angle | C-C-O-C | 120° |

Note: These values are illustrative and represent the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large E_gap suggests high stability and low reactivity. libretexts.org

For a molecule like this compound, FMO analysis would reveal how the different structural motifs (aniline, phenoxy, and benzyl (B1604629) groups) contribute to these frontier orbitals. While specific calculations for this compound are not available, a representative data table is shown below.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.80 |

| Energy Gap (E_gap) | 4.45 |

Note: These values are for illustrative purposes to demonstrate the output of an FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and intermolecular interactions. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. This analysis is particularly useful for understanding hyperconjugative effects and charge transfer within the molecule. For this compound, NBO analysis could reveal interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the aniline (B41778) group and the oxygen of the ether linkage, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The structural flexibility of this compound, arising from the rotational freedom around the ether linkage and the benzyl C-C bond, can be explored using molecular dynamics (MD) simulations. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational landscape and dynamic behavior of the molecule. mdpi.com Parameters such as the root-mean-square deviation (RMSD) and radius of gyration can be monitored to understand the stability of different conformations. While no specific MD simulation studies on this compound are documented in the surveyed literature, this method would be invaluable for understanding its dynamic behavior in different environments.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. beilstein-journals.orgmpg.de For this compound, DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, as well as infrared (IR) vibrational frequencies. acs.org Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects or the presence of different conformers. Although specific predicted spectroscopic data for this compound are not available, the table below illustrates the kind of information that would be generated.

Interactive Table: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -NH₂ | 3.50 | 3.45 |

| Aromatic (Aniline) | 6.80 - 7.10 | 6.75 - 7.05 |

| Aromatic (Phenoxy) | 6.90 - 7.20 | 6.85 - 7.15 |

| -CH₂- (Benzyl) | 5.05 | 5.01 |

| Aromatic (Benzyl) | 7.25 - 7.45 | 7.20 - 7.40 |

Note: The presented chemical shifts are hypothetical and serve to illustrate the data format.

Computational Studies on Reaction Mechanisms and Transition States

A comprehensive review of available scientific literature indicates a lack of specific computational studies focused on the reaction mechanisms and transition states of this compound. While extensive computational research has been conducted on aniline and its simpler derivatives, as well as the broader class of diaryl ethers and amines, studies detailing the specific mechanistic pathways for this compound, including its transition states and associated energy profiles, are not present in the surveyed literature. nih.govpeerj.commdpi.comnih.gov

Theoretical chemistry provides powerful tools for elucidating the intricate details of chemical reactions. openaccessjournals.com For a molecule like this compound, computational studies would typically investigate reactions such as electrophilic substitution on the aniline ring, oxidation of the amino group, or its participation in polymerization reactions. openaccessjournals.comchemrevlett.com

Methodologies such as Density Functional Theory (DFT) are standard for modeling these processes. peerj.comrsc.org A typical computational investigation into a reaction mechanism involves the following steps:

Geometry Optimization: Calculating the lowest energy structures of the reactant(s), product(s), and any intermediates.

Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction path, known as the transition state. This structure represents the energy barrier that must be overcome for the reaction to proceed. Transition states are characterized by having a single imaginary vibrational frequency. nih.gov

Reaction Pathway Mapping: Using methods like the Intrinsic Reaction Coordinate (IRC) to connect the transition state to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest. openaccessjournals.com

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate, including the activation energy (the energy difference between the reactants and the transition state). These calculations provide critical insights into reaction feasibility and kinetics. mdpi.com

For instance, studies on the formation of Schiff bases from other aromatic amines have used DFT to model the formation of the carbinolamine intermediate and its subsequent dehydration, identifying the rate-determining step and the influence of catalysts or solvent molecules. peerj.com Similarly, research on the atmospheric degradation of substituted anilines has employed high-level computational methods to calculate reaction rates with radicals and identify major products. mdpi.com

Without dedicated studies on this compound, it is not possible to provide specific data tables on its reaction mechanisms. Such tables would typically present calculated values for key parameters, as shown in the hypothetical example below.

Hypothetical Data Table for a Reaction Step: This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | Data not available | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kcal/mol |

| Key Transition State Bond Length (e.g., C-N) | Data not available | Ångström (Å) |

Future computational research may address this gap, providing valuable data on the reactivity of this compound and enabling a deeper understanding of its chemical behavior and potential applications.

Chemical Reactivity and Transformational Chemistry of 4 4 Benzylphenoxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, with its amino group attached to a benzene (B151609) ring, is a primary aromatic amine. The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack. chemistrysteps.comgeeksforgeeks.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. masterorganicchemistry.compressbooks.pub The amino group in 4-(4-Benzylphenoxy)aniline directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The para position is already substituted by the benzyloxy group.

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would likely lead to di-substitution at the positions ortho to the amino group. The high reactivity of the activated ring may make it difficult to achieve mono-substitution. libretexts.org

Nitration: Direct nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is generally problematic for anilines. The strongly acidic conditions can lead to oxidation of the aniline and the formation of a variety of byproducts. chemistrysteps.comlibretexts.org To control the reaction, the amino group is often first protected by acetylation. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid would be expected to introduce a sulfonic acid (-SO₃H) group at one or both of the ortho positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ | 2,6-Dibromo-4-(4-benzylphenoxy)aniline |

| Nitration (with protection) | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺ | 2-Nitro-4-(4-benzylphenoxy)aniline and 2,6-Dinitro-4-(4-benzylphenoxy)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(4-benzylphenoxy)benzenesulfonic acid |

Acylation and Alkylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards acylation and alkylation reagents.

Acylation: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding N-acylated product (an amide). chemguide.co.ukmedcraveonline.com For example, reaction with acetyl chloride would form N-(4-(4-benzylphenoxy)phenyl)acetamide. libretexts.org This is a common strategy to temporarily reduce the activating effect of the amino group. libretexts.org

Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination is a more controlled method for introducing alkyl groups.

Diazotization and Coupling Reactions

Primary aromatic amines are precursors to diazonium salts, which are versatile intermediates in organic synthesis. libretexts.orgorganic-chemistry.org

Diazotization: Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would convert the amino group into a diazonium salt, 4-(4-benzylphenoxy)benzenediazonium chloride. researchgate.netvedantu.com

Coupling Reactions: The resulting diazonium salt can then act as an electrophile in azo coupling reactions with activated aromatic compounds like phenols or other anilines to form brightly colored azo compounds. geeksforgeeks.orgslideshare.net

Oxidation Reactions of the Amine

The amino group is sensitive to oxidation and can be converted to various other nitrogen-containing functional groups. geeksforgeeks.org

Oxidation of primary anilines can be complex, often leading to a mixture of products including nitroso, nitro, and polymeric materials. royalsocietypublishing.org The choice of oxidizing agent and reaction conditions is crucial to achieve a specific transformation. For instance, controlled oxidation could potentially yield nitrosobenzene (B162901) or azoxybenzene (B3421426) derivatives. royalsocietypublishing.org

Reactions Involving the Aryl Ether Linkage

The ether linkage (C-O-C) in diaryl ethers is generally stable. Cleavage of this bond requires harsh conditions or specific catalytic systems.

Cleavage: The cleavage of aryl-ether bonds is a significant reaction in the context of lignin (B12514952) degradation, a complex biopolymer containing numerous such linkages. rsc.orgrsc.orgosti.gov This is typically achieved through hydrogenolysis using metal catalysts (e.g., Co-Zn) or through enzymatic pathways. rsc.orgrsc.org For this compound, such cleavage would break the molecule into 4-aminophenol (B1666318) and benzylbenzene (diphenylmethane).

Transformations of the Benzyl (B1604629) Moiety

The benzyl group consists of a phenyl ring attached to a methylene (B1212753) (-CH₂-) group.

Oxidation: The benzylic protons are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methylene group to a carbonyl group, which would transform the benzyl moiety into a benzoyl group, yielding 4-(4-benzoylphenoxy)aniline.

Hydrogenolysis: The benzyl group can be removed under catalytic hydrogenation conditions (e.g., H₂ gas with a palladium catalyst). In this case, the C-O bond of the ether would likely cleave, resulting in 4-aminophenol and toluene (B28343).

Regioselectivity and Stereoselectivity in Reactions of this compound

The reactivity of this compound is characterized by the presence of two key functional groups: a primary aromatic amine (-NH₂) and a diaryl ether linkage (-O-). These groups, along with the benzyl substituent, govern the regioselectivity and potential stereoselectivity of its chemical transformations. The interplay between the electronic and steric effects of these moieties dictates the outcome of various reactions.

The amino group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution on the aniline ring. Similarly, the phenoxy group is also activating and directs incoming electrophiles to the ortho and para positions. In this compound, the para position of the aniline ring is occupied by the benzylphenoxy group, meaning electrophilic attack is primarily directed to the positions ortho to the amino group (C2 and C6). On the other aromatic ring, the benzyl group is a weak activating group and an ortho, para-director, while the ether oxygen is a strong activating ortho, para-director. The para position on this ring is occupied by the benzyl group, directing substitution to the positions ortho to the phenoxy oxygen.

Regioselectivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the high electron-donating capacity of the amino group makes the aniline ring significantly more susceptible to attack than the benzylphenoxy ring. Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur selectively on the aniline moiety.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Bromination | Br₂/CH₃COOH | 2-Bromo-4-(4-benzylphenoxy)aniline | 2,6-Dibromo-4-(4-benzylphenoxy)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(4-benzylphenoxy)aniline | Oxidation products |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(4-benzylphenoxy)benzenesulfonic acid | Further sulfonated products |

This table is based on established principles of electrophilic aromatic substitution and predicts the likely outcomes for this compound.

Research on related anilines has shown that direct halogenation often leads to polysubstitution due to the strong activation by the amino group. nih.gov To achieve monosubstitution, the reactivity of the amino group is often tempered by acylation. For instance, ceric ammonium (B1175870) nitrate (B79036) has been used for the regioselective ortho-nitration of anilines. researchgate.net Similarly, radical arylation of anilines using arylhydrazines has demonstrated a strong directing effect of the amino group, leading to high regioselectivity for the ortho position. acs.orgnih.gov

Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Larock indole (B1671886) synthesis, are powerful tools for forming C-N and C-C bonds with anilines. The regioselectivity of these reactions is highly dependent on the specific substrates and reaction conditions.

The Larock indole synthesis , which involves the reaction of an o-haloaniline with an alkyne, is known for its high regioselectivity. rsc.orgub.eduwikipedia.org If this compound were halogenated at an ortho position (e.g., 2-iodo-4-(4-benzylphenoxy)aniline) and then subjected to a Larock reaction with an unsymmetrical alkyne, the regioselectivity would be primarily influenced by steric factors, with the larger substituent of the alkyne typically ending up at the C2 position of the resulting indole. ub.edu

The Povarov reaction , a three-component reaction between an aniline, an aldehyde, and an alkene, is used to synthesize tetrahydroquinolines. wikipedia.org The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the aniline and the alkene. numberanalytics.comjst.org.in For this compound, the electron-donating nature of both the amino and phenoxy groups would influence the initial imine formation and subsequent cycloaddition.

Table 2: Hypothetical Regioselective Povarov Reaction with this compound

| Aldehyde | Alkene | Predicted Tetrahydroquinoline Product |

| Benzaldehyde (B42025) | Ethyl vinyl ether | 6-(4-Benzylphenoxy)-2-phenyl-1,2,3,4-tetrahydroquinoline |

| Formaldehyde | Styrene | 6-(4-Benzylphenoxy)-4-phenyl-1,2,3,4-tetrahydroquinoline |

This table presents hypothetical products based on the general mechanism and regiochemical trends of the Povarov reaction. wikipedia.org

Stereoselectivity in Reactions

The discussion of stereoselectivity in reactions involving this compound is largely theoretical, as the molecule itself is achiral. Stereoselectivity would arise from reactions that create new stereocenters, and the facial selectivity would be influenced by the steric bulk of the benzylphenoxy group or by the use of chiral catalysts or reagents.

For instance, in a stereoselective annulation reaction, such as the visible-light-driven reaction of alkyl anilines with dibenzoylethylenes to form tetrahydroquinolines, excellent diastereoselectivity has been observed. nih.govnih.govacs.org If this compound were N-alkylated and subjected to such a reaction, it is plausible that a high degree of stereocontrol could be achieved, favoring the formation of one diastereomer over the other. The bulky benzylphenoxy substituent would likely play a significant role in directing the approach of the reactants.

Similarly, the development of cobalt-catalyzed photoreductive desymmetrization has enabled the synthesis of axially and centrally chiral diaryl ethers with high diastereo- and enantioselectivity. snnu.edu.cnacs.org While this compound is not a substrate for desymmetrization, this highlights that reactions involving the diaryl ether moiety could potentially be rendered stereoselective through the use of appropriate chiral catalysts.

4 4 Benzylphenoxy Aniline As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The structural features of 4-(4-benzylphenoxy)aniline make it an ideal starting material for building intricate organic molecules. The presence of the amino group (-NH2) on the aniline (B41778) ring activates the aromatic system, facilitating electrophilic substitution reactions. chemguide.co.uk This allows for the introduction of various functional groups at the ortho and para positions relative to the amino group, thereby expanding the molecular complexity.

Furthermore, the amino group itself can undergo a variety of transformations. For instance, it can react with aldehydes and ketones to form Schiff bases, which are important intermediates in the synthesis of heterocyclic compounds. The compound can also participate in coupling reactions, such as those catalyzed by palladium, to form new carbon-carbon or carbon-nitrogen bonds. smolecule.com These reactions are fundamental in modern organic synthesis for constructing complex molecular backbones.

The synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines highlights the utility of aniline derivatives in creating complex structures through sequential reactions like imine condensation and isoaromatization. beilstein-journals.org While this specific example doesn't directly use this compound, it demonstrates the synthetic potential of the aniline functional group present in the target molecule. The synthesis of complex molecules often involves multi-step processes where intermediates like this compound can be crucial building blocks. aip.org

Role in the Diversification of Aromatic Amine Derivatives

The amino group of this compound is a key functional handle for the diversification of aromatic amine derivatives. Aromatic amines are an important class of compounds found in a wide range of natural products, pharmaceuticals, and industrial chemicals. sundarbanmahavidyalaya.inwikipedia.org The reactivity of the amino group allows for the synthesis of a vast array of derivatives with tailored electronic and steric properties.

One common strategy for diversification is the acylation of the amino group. For example, reaction with acetyl chloride can form an amide, which can moderate the reactivity of the aromatic ring and allow for more controlled subsequent reactions. libretexts.org Similarly, reaction with benzoyl chloride leads to benzoylation. sundarbanmahavidyalaya.in

The amino group also enables diazotization reactions, where it is converted into a diazonium salt. These salts are highly versatile intermediates that can be transformed into a wide variety of functional groups, further expanding the diversity of accessible aromatic compounds. sundarbanmahavidyalaya.in Additionally, aniline derivatives are used in the synthesis of azo dyes through coupling reactions with diazonium salts. allen.in

The development of methods for the derivatization of aniline analogues, for instance in the quantification of short-chain fatty acids, underscores the importance of modifying the aniline structure for specific applications. nih.gov Such derivatization techniques often involve reactions at the amino group to enhance properties like detection sensitivity in analytical methods. nih.govddtjournal.com

Development of Functionalized Scaffolds for Chemical Synthesis

The core structure of this compound can be viewed as a scaffold upon which further functionalization can be built. In chemical synthesis, a scaffold is a central molecular framework that can be systematically modified to create a library of related compounds. mdpi.com The development of functionalized scaffolds is a key strategy in areas like drug discovery and materials science. nih.gov

The functionalization of the this compound scaffold can occur at several positions. As mentioned, the aromatic rings can be functionalized through electrophilic substitution reactions. chemguide.co.uk The amino group provides a site for a multitude of chemical transformations. sundarbanmahavidyalaya.in Furthermore, the benzyl (B1604629) group can also be a site for reactions, such as oxidation to form a benzaldehyde (B42025) or benzoic acid derivative.

The concept of using aniline derivatives as building blocks for creating more complex systems is well-established. For example, 2,4-bis(hydroxymethyl)aniline has been used as a building block for self-eliminating oligomers. renyi.hu This demonstrates how a functionalized aniline can serve as a repeating unit in a larger molecular assembly. The direct functionalization of aniline scaffolds through methods like C-H bond activation is an active area of research, aiming to provide more efficient ways to modify these core structures. uantwerpen.bersc.org

The synthesis of various substituted anilines, such as 4-(4-benzylphenoxy)-3-(trifluoromethyl)aniline, further illustrates the concept of using the basic aniline structure as a scaffold for creating new molecules with potentially unique properties. labnovo.com These functionalized scaffolds can then be used in a variety of applications, from the synthesis of bioactive molecules to the development of new materials. nih.govnih.gov

Applications of 4 4 Benzylphenoxy Aniline in Materials Science

Integration into Polymeric Systems

The incorporation of 4-(4-benzylphenoxy)aniline into polymeric systems is a key area of research aimed at enhancing the properties of advanced materials. Its structure allows it to be used as a precursor for creating more complex organic compounds, which are then integrated into various polymer backbones.

The presence of the aniline (B41778) group provides a reactive site for polymerization reactions, while the benzylphenoxy moiety influences the final properties of the polymer. For instance, the bulky benzyl (B1604629) group can increase the free volume within the polymer matrix, which often leads to improved solubility in organic solvents. ukm.my This is a significant advantage for processing and fabricating polymer films and coatings.

Furthermore, the aromatic rings within the this compound structure contribute to the thermal stability of the resulting polymers. Polymers containing this moiety are often investigated for applications that demand high-temperature resistance. scirp.org

Use in Functional Organic Materials

This compound serves as a foundational component in the development of a variety of functional organic materials. Its derivatives are explored for their potential in creating materials with specific electronic, optical, or thermal properties. The versatility of the aniline functional group allows for a wide range of chemical modifications, enabling the fine-tuning of the material's characteristics. openaccessjournals.comevitachem.com

For example, modifications to the aniline or benzyl groups can lead to the synthesis of novel liquid crystals, which are crucial for display technologies. The rigid-flexible nature of the this compound molecule is conducive to the formation of mesomorphic phases, a key characteristic of liquid crystals. Additionally, the introduction of this compound into polymer matrices can result in materials with unique fluorescence properties, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs). scirp.org

Role as a Monomer or Cross-linking Agent

The primary amine group (-NH2) on the aniline ring makes this compound an ideal candidate for use as a monomer in polymerization reactions. researchgate.net It can react with various co-monomers, such as dianhydrides or diacyl chlorides, to form high-performance polymers like polyimides and aramids. pageplace.dehipfiber.com These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. scirp.orgpageplace.de

The general scheme for the polymerization of a diamine monomer like this compound with a dianhydride to form a polyimide involves a two-step process. First, a poly(amic acid) precursor is formed, which is then thermally or chemically cyclized to the final polyimide.

Development of Optoelectronic Materials

The development of advanced optoelectronic materials is another area where this compound finds application. Its incorporation into polymer structures can influence the electronic and photophysical properties of the resulting materials. For instance, polymers derived from this aniline derivative have been investigated for their potential use in flexible OLED displays due to their favorable optical and thermal characteristics. rsc.org

The introduction of bulky side groups, such as the benzylphenoxy group, can prevent the close packing of polymer chains. This can disrupt the formation of charge-transfer complexes, leading to materials with higher optical transparency and lower color, which are desirable properties for display applications. rsc.org

Surface Modification and Coating Applications

The properties of this compound make it suitable for use in surface modification and coating applications. nih.govresearchgate.net Coatings derived from polymers containing this moiety can offer enhanced thermal stability and protective properties. Surface modification of materials can improve their biocompatibility, reduce corrosion, or alter their surface energy. mdpi.commdpi.com

For instance, polymers with low surface energy are desirable for creating hydrophobic or anti-fouling surfaces. mdpi.com The chemical structure of this compound can be tailored to produce polymers with these specific surface properties, making them useful for a range of applications, from biomedical devices to marine coatings. nih.gov

Future Research Trajectories for 4 4 Benzylphenoxy Aniline

Exploration of Novel Synthetic Pathways

The development of new methods to synthesize 4-(4-Benzylphenoxy)aniline is a primary focus of ongoing research. Current synthetic strategies often rely on classical etherification reactions, but future work is aimed at developing more efficient, selective, and versatile pathways.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. royalsocietypublishing.org Catalysts based on palladium, rhodium, or manganese could enable the direct C-H activation and functionalization of aniline (B41778) or phenol (B47542) precursors, potentially streamlining the synthesis process. mdpi.com For instance, researchers are exploring methods where a borylated aniline derivative could be coupled with a benzylphenoxy halide, or vice-versa, offering a modular approach to the synthesis. acs.org The use of specialized diboron (B99234) reagents, such as B2bg2 (butane-1,2-diol), is being investigated to achieve a balance between high regioselectivity in C-H borylation reactions and the stability of the resulting product. acs.org

Another area of exploration involves organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. fau.eu The development of in-situ-generated organoautocatalysts, such as pyrrolidinium (B1226570) salts, could lead to highly effective syntheses under mild, room-temperature conditions. fau.eu These domino-like reactions could offer high yields and simplify the purification process. fau.eu

Future research will likely focus on comparing different catalytic systems to identify the most efficient and scalable route for producing this compound and its derivatives.

Table 1: Potential Novel Synthetic Approaches

| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages |

|---|---|---|

| Metal-Catalyzed C-H Functionalization | Rhodium, Manganese, Palladium | High regioselectivity, use of readily available starting materials. mdpi.com |

| Ortho-C–H Borylation | Iridium catalysts with diboron reagents (e.g., B2bg2) | High selectivity for ortho-position, stable borylated intermediates. acs.org |

| Organoautocatalysis | In-situ generated catalysts (e.g., pyrrolidinium salt) | Metal-free, mild reaction conditions, high yields. fau.eu |

| Photocatalysis | Iridium-based photocatalysts | Use of light to drive reactions, access to unique reaction pathways. mdpi.com |

Advanced Spectroscopic Probes for Dynamic Processes

Understanding the dynamic behavior of this compound at a molecular level is crucial for harnessing its full potential. Advanced spectroscopic techniques offer powerful tools to probe its structure, conformation, and interactions in real-time. researchgate.net

Future studies will likely employ a combination of spectroscopic methods to create a comprehensive picture of the molecule's dynamics. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, including 2D correlation experiments, can be used to meticulously assign all proton and carbon signals. nih.gov This allows for the study of subtle changes in chemical shifts during processes like protonation or binding events, providing insight into the molecule's acid-base properties and interaction sites. nih.gov

Fluorescence Spectroscopy : Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to study the mobility and diffusion of this compound within complex environments, such as biological membranes or polymer matrices. numberanalytics.com

Vibrational Spectroscopy : Two-dimensional infrared (2D-IR) spectroscopy and Vibrational Circular Dichroism (VCD) are emerging as powerful tools to study the fast conformational dynamics and stereochemistry of molecules. numberanalytics.com These methods could reveal how the benzyl (B1604629) and phenoxy groups move relative to each other and how the molecule's shape changes in response to its environment.

X-ray Spectroscopy : Advanced X-ray methods, such as X-ray emission spectroscopy (XES) and resonant inelastic X-ray scattering (RIXS), can provide detailed information about the electronic structure of the molecule, which is fundamental to its reactivity and photophysical properties. nih.gov

By integrating data from these techniques, researchers can build a detailed model of the molecule's structure-dynamics relationship. cardiff.ac.uk

Table 2: Advanced Spectroscopic Techniques for Dynamic Analysis

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| 2D NMR Spectroscopy | Detailed molecular structure, connectivity, and conformational changes. nih.gov | Elucidating protonation sites and tracking conformational shifts upon binding. |

| Fluorescence Recovery After Photobleaching (FRAP) | Molecular mobility and diffusion coefficients in complex media. numberanalytics.com | Studying molecular dynamics within cell membranes or polymer films. |

| 2D-IR Spectroscopy | Ultrafast structural dynamics and coupling between vibrational modes. numberanalytics.com | Monitoring conformational flexibility and intramolecular energy transfer. |

| Vibrational Circular Dichroism (VCD) | Stereochemical information and absolute configuration of chiral molecules. numberanalytics.com | Analyzing chiral derivatives or interactions with chiral environments. |

| X-ray Emission Spectroscopy (XES) | Detailed electronic structure and oxidation states. nih.gov | Understanding the electronic basis of its reactivity and optical properties. |

Refined Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for predicting the properties and behavior of molecules, guiding experimental work and accelerating discovery. Future research on this compound will leverage increasingly sophisticated computational models to provide deeper insights. mdpi.com

The development of refined computational protocols is a key objective. This involves moving beyond standard models to methods that can more accurately represent complex systems.

Quantum Mechanics/Molecular Mechanics (QM/MM) : Hybrid QM/MM models, such as the ONIOM approach, allow for the accurate calculation of properties like vertical transition energies by treating the core part of the molecule with high-level quantum mechanics while the environment is described with a more computationally efficient method. figshare.com This is particularly useful for predicting photophysical properties in a crystal or solvent. figshare.com

Molecular Dynamics (MD) Simulations : Advanced MD simulations can be used to explore the conformational landscape of the molecule and calculate free energy profiles for its interactions with biological targets or its passage through membranes. mdpi.com

Operando Computational Modeling : A significant future direction is the development of operando models, which aim to simulate the molecule under realistic reaction conditions, accounting for temperature, pressure, and the chemical environment. rsc.org This approach bridges the gap between theoretical calculations (often at 0 K in a vacuum) and real-world experiments, leading to more accurate predictions of catalytic mechanisms and reaction outcomes. rsc.org

Machine Learning : Machine learning algorithms can be trained on spectroscopic and computational data to rapidly predict properties for new derivatives of this compound, accelerating the design of molecules with desired characteristics. numberanalytics.com

These refined models will enable a predictive chemistry approach, where the properties and potential applications of new derivatives can be accurately forecasted before they are synthesized. figshare.com

Emerging Applications in Interdisciplinary Research

The unique structure of this compound, combining a flexible ether linkage with two aromatic systems and a reactive aniline group, makes it a versatile platform for development in several interdisciplinary fields.

Materials Science : The compound's backbone can be incorporated into polymers to create materials with specific optical or electronic properties. For example, polyphosphazenes with aryloxy side groups are known to have high refractive indices, suggesting that polymers containing the 4-(4-benzylphenoxy) moiety could be developed for optical applications like advanced lenses or coatings. acs.org The aniline group also provides a handle for further polymerization or functionalization.

Medicinal Chemistry : The core structure is a scaffold that can be modified to create ligands for biological targets. Derivatives have been explored as ligands for histamine (B1213489) H3 and sigma-1 receptors, indicating potential applications in developing treatments for pain. nih.gov The aniline and ether functionalities are common in bioactive molecules, and future research could explore its use as a key intermediate for synthesizing novel pharmaceutical compounds. evitachem.com

Supramolecular Chemistry : The aromatic rings and the amine group are capable of forming non-covalent interactions, such as pi-stacking and hydrogen bonding. This opens up possibilities for designing self-assembling systems, molecular sensors, or host-guest complexes. For instance, derivatives could be designed to selectively bind metal ions or small organic molecules. researchgate.net

Agrochemicals : The benzylphenoxy ether motif is present in some fungicides. Research has explored derivatives of 2-(4-benzylphenoxy)ethylamine for their fungicidal activity, suggesting that this compound could serve as a precursor for a new class of agrochemicals. epo.org

Future work will focus on synthesizing libraries of derivatives and screening them for activity in these diverse areas, leveraging the compound as a versatile building block.

Sustainable Synthesis and Utilization Approaches

Aligning chemical manufacturing with the principles of green chemistry is a critical goal for modern science. Future research on this compound will increasingly focus on sustainable methods for its synthesis and use. rsc.org

Key strategies for sustainable synthesis include:

Green Solvents : Moving away from volatile organic compounds towards more environmentally benign solvents. Research into using water or deep eutectic solvents (DES) for related syntheses has shown great promise. nih.govmdpi.commdpi.com DES are mixtures of compounds that form a liquid at a much lower temperature than their individual components and can be biodegradable and low-cost. mdpi.com

Catalyst Efficiency and Reusability : Developing catalytic systems that are highly efficient, operate under mild conditions (low temperature and pressure), and can be easily recovered and reused. This includes the use of nanoparticle catalysts or organocatalysts that avoid the use of scarce or toxic metals. fau.eumdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot reactions, where multiple synthetic steps are carried out in the same vessel, are a key strategy for improving atom economy and reducing the need for intermediate purification steps. nih.govmdpi.com

Energy Efficiency : Employing alternative energy sources like microwaves or ultrasound to drive reactions can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

By adopting these approaches, the environmental footprint associated with the production and application of this compound can be significantly reduced, making it a more attractive compound for industrial and academic use.

Table 3: Comparison of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Benzyloxyaniline |

| Aniline |

| Azobenzene |

| Benzylamine |

| Benzylpenicillin |

| Celecoxib |

| Dihydropyridine |

| N-phenyl benzene-1,4-diamine |

| Phenol |

| Piperidine |

| Plumbagin |

| Pyrrolidinium salt |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Benzylphenoxy)aniline, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic aromatic substitution is commonly used for introducing benzylphenoxy groups to aniline derivatives. Start with 4-benzylphenol and 4-nitroaniline, using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .

- Reductive amination may apply if pre-functionalized intermediates are available. Optimize temperature (50–70°C) and reducing agents (NaBH₃CN) to minimize side reactions .

- Key parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–65%, depending on steric hindrance .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for aniline and benzyl groups) and ether linkage (δ 4.0–4.5 ppm for -O-CH₂-) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 275.3) and fragmentation patterns .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the typical chemical reactions involving this compound?

- Reactivity profile :

- Oxidation : Forms quinone derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). Monitor pH to avoid over-oxidation .

- Electrophilic substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the para position of the aniline ring .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups if present, but preserves the ether linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Systematic SAR studies : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) to assess impact on receptor binding. Compare IC₅₀ values across assays .

- Control for metabolic instability : Use liver microsome assays to identify rapid degradation pathways that may skew activity data .

- Data normalization : Account for variations in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) .

Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition studies?

- Methodology :

- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Validate with mutagenesis studies .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers optimize this compound for material science applications?

- Methodology :

- Thermal stability analysis : Perform TGA/DSC to assess decomposition temperatures (>200°C suggests suitability for polymer composites) .

- Electrochemical profiling : Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) evaluates redox activity for charge-transport materials .

- Solubility tuning : Introduce sulfonate groups via post-synthetic modification to enhance aqueous compatibility .

Retrosynthesis Analysis